4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime

Description

Structural Formula and IUPAC Nomenclature

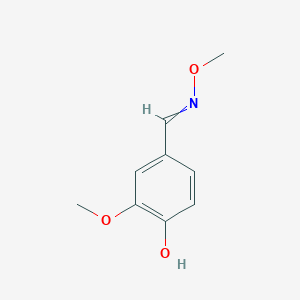

The molecular structure of 4-hydroxy-3-methoxybenzaldehyde O-methyloxime consists of a benzene ring substituted with three functional groups: a hydroxyl group (-OH) at the para position, a methoxy group (-OCH₃) at the meta position, and an O-methyloxime moiety (-CH=N-OCH₃) at the aldehyde position. The IUPAC name for this compound is 2-methoxy-4-[(methoxyimino)methyl]phenol , reflecting the substitution pattern and functional group hierarchy.

The oxime group (-CH=N-OCH₃) arises from the condensation of the aldehyde group in 4-hydroxy-3-methoxybenzaldehyde with O-methylhydroxylamine. This modification introduces a nitrogen-oxygen bond, which significantly alters the compound’s reactivity compared to its parent aldehyde.

Structural formula :

OCH₃

│

HO─C₆H₃─C(=N─OCH₃)─CHO

Alternative Names and Identifiers

This compound is recognized by multiple synonyms across chemical databases and commercial catalogs:

- This compound (most common)

- Benzaldehyde, 4-hydroxy-3-methoxy-, O-methyloxime

- 2-methoxy-4-[(methoxyimino)methyl]phenol

Additional identifiers include:

CAS Registry Numbers and Database Identifiers

The compound has two primary CAS Registry Numbers:

- 93249-67-3 (assigned to the O-methyloxime derivative)

- 8014-42-4 (associated with the parent aldehyde, 4-hydroxy-3-methoxybenzaldehyde)

Key database entries include:

Historical Context and Development

The development of this compound is rooted in the broader exploration of vanillin derivatives. Vanillin (4-hydroxy-3-methoxybenzaldehyde), first isolated in the 19th century, became a focal point for synthetic modifications due to its aromatic properties and biological activity. The introduction of oxime functional groups to vanillin derivatives gained traction in the mid-20th century, driven by the demand for stabilized aldehyde intermediates in pharmaceutical synthesis.

The O-methyloxime variant emerged as a chemically stable alternative to unsubstituted oximes, which are prone to hydrolysis. Its synthesis typically involves reacting 4-hydroxy-3-methoxybenzaldehyde with O-methylhydroxylamine under mild acidic conditions, a method refined through decades of optimization.

Properties

CAS No. |

93249-67-3 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-methoxy-4-[(E)-methoxyiminomethyl]phenol |

InChI |

InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+ |

InChI Key |

TWLUCZWNLUUHJT-UXBLZVDNSA-N |

SMILES |

COC1=C(C=CC(=C1)C=NOC)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NOC)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In ethanol or methanol solvents, vanillin reacts with O-methylhydroxylamine hydrochloride in the presence of a mild base such as sodium acetate or pyridine. A typical procedure involves stirring equimolar quantities of vanillin (152.15 g/mol) and O-methylhydroxylamine hydrochloride (83.5 g/mol) at ambient temperature for 24 hours. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. Yields exceeding 90% are achievable under optimized conditions, with purification via solvent extraction or column chromatography.

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms the formation of the O-methyloxime moiety through characteristic absorption bands:

Nuclear magnetic resonance (NMR) spectroscopy further validates the structure. In the ¹H NMR spectrum (CDCl₃), the oxime proton appears as a singlet at δ 2.03 ppm, while the methoxy group resonates at δ 3.90 ppm. The aromatic protons exhibit coupling patterns consistent with the substituents on the benzene ring.

Multi-Step Synthesis via Intermediate Oxime Formation

Alternative methods involve synthesizing vanillin oxime as an intermediate, followed by O-methylation. This approach is advantageous when O-methylhydroxylamine is unavailable or costly.

Formation of Vanillin Oxime

Vanillin reacts with hydroxylamine hydrochloride in methanol under reflux conditions. Potassium carbonate or sodium acetate acts as a base, facilitating the elimination of water. The reaction typically completes within 1 hour, yielding vanillin oxime as a crystalline solid.

-

Combine vanillin (4 g), hydroxylamine hydrochloride (1.35 g), and anhydrous K₂CO₃ (4 g) in methanol (50 mL).

-

Reflux for 1 hour, monitor progress by thin-layer chromatography (TLC).

-

Cool, filter, and concentrate under vacuum.

-

Extract with ethyl acetate and dry over Na₂SO₄.

-

Crystallize from methanol to obtain vanillin oxime (yield: 85–90%).

O-Methylation of Vanillin Oxime

The hydroxyl group of vanillin oxime undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaOH or KOH). Reaction conditions vary:

-

Solvent : Acetone or dimethylformamide (DMF)

-

Temperature : 40–60°C

-

Duration : 4–6 hours

Post-reaction, the product is isolated via aqueous workup and recrystallized from dichloromethane-methanol mixtures. Yields range from 75% to 85%, depending on the methylating agent and reaction scale.

Catalytic Hydrogenation Approaches

Hydrogenation methods are employed to reduce impurities or modify functional groups adjacent to the oxime. While less common for O-methyloxime synthesis, these techniques are relevant for derivatives requiring further functionalization.

Hydrogenation of Nitro Precursors

In a two-step process, nitrovanillin (4-hydroxy-3-methoxy-nitrobenzaldehyde) is first converted to its O-methyloxime, followed by catalytic hydrogenation to yield aminomethyl derivatives. Using 10% palladium on activated carbon (Pd/C) under hydrogen atmosphere (760 Torr) in ethanol, reductions proceed quantitatively at 20–40°C.

| Step | Conditions | Yield |

|---|---|---|

| 1. Oxime formation | NH₂OH·HCl, EtOH, 20°C, 6h | 83% |

| 2. Hydrogenation | H₂, Pd/C, HCl, EtOH, 4h | 98% |

Analytical Characterization and Quality Control

Gas Chromatography (GC) Analysis

Non-polar columns (e.g., OV-1) with temperature ramps from 80°C to 240°C (4°C/min) resolve this compound from byproducts. Retention indices (RI) of 1624 have been reported under nitrogen carrier gas.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra exhibit a molecular ion peak at m/z 181.1885 ([M+H]⁺), consistent with the molecular formula C₉H₁₁NO₃. Fragmentation patterns include losses of CH₃O (31 Da) and H₂O (18 Da).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) achieves baseline separation using C₁₈ columns and methanol-water gradients. Purity ≥98% is routinely attainable.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Ethanol and methanol are preferred for large-scale synthesis due to low toxicity and ease of recovery. Closed-loop distillation systems minimize waste and cost.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime involves its interaction with specific molecular targets, such as enzymes and receptors . It can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity . The pathways involved include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Vanillin (C₈H₈O₃, MW 152.14 g/mol) is the parent compound of 4-hydroxy-3-methoxybenzaldehyde O-methyloxime. Key differences include:

- Functional Groups : Vanillin retains the aldehyde group, while the oxime derivative replaces it with an O-methyloxime.

- Bioactivity: Vanillin exhibits anti-quorum sensing (QS) activity against Chromobacterium violaceum CV026 with an EC₅₀ of 0.575 mM, attributed to its ability to inhibit acyl-homoserine lactone (AHL)-mediated signaling .

- Applications : Vanillin is widely employed in food, fragrance, and pharmaceutical industries , whereas the O-methyloxime variant serves niche roles in analytical chemistry.

4-Ethoxy-3-methoxybenzaldehyde

This analog (C₁₀H₁₂O₃, MW 180.20 g/mol) replaces the hydroxyl group of vanillin with an ethoxy group. It is a key intermediate in synthesizing dehydrozingerone derivatives, which exhibit bioactivity in heterocyclic chemistry and flavone synthesis . Unlike the O-methyloxime derivative, its applications are focused on organic synthesis rather than biological inhibition.

4-Methoxy-3-methylbenzaldehyde

With a methyl group replacing the hydroxyl group (C₉H₁₀O₂, MW 150.18 g/mol), this compound is used in research applications, particularly as a building block for complex molecules . Its structural simplicity contrasts with the O-methyloxime derivative’s functional complexity, highlighting how minor substituent changes alter utility.

4-Hydroxy-3-methoxybenzaldehyde 4-Phenylthiosemicarbazone

The thiosemicarbazone group introduces metal-chelating properties, a feature absent in the O-methyloxime derivative, which lacks documented anticancer effects.

O-Methyloxime-Containing Quinolones

N-[2-(Coumarin-3-yl)ethyl] piperazinyl quinolones with O-methyloxime groups exhibit enhanced antibacterial activity compared to non-oxime analogs .

Data Table: Structural and Functional Comparison

Key Research Findings

- Anti-QS Activity : Vanillin’s anti-QS activity is lost in analogs like vanillic acid (4-hydroxy-3-methoxybenzoic acid), emphasizing the importance of the aldehyde group . The O-methyloxime derivative’s bioactivity remains unexplored in this context.

- Synthetic Utility : Derivatives like 4-ethoxy-3-methoxybenzaldehyde and thiosemicarbazones demonstrate how structural modifications enable diverse applications, from flavone synthesis to anticancer research .

Biological Activity

4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime (CAS No. 93249-67-3), also known as 2-methoxy-4-[(E)-methoxyiminomethyl]phenol, is a compound derived from the well-known flavoring agent vanillin. This compound has garnered interest in various fields of research due to its unique biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against pathogens, and potential applications in medicine.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 2-methoxy-4-[(E)-methoxyiminomethyl]phenol |

| CAS Number | 93249-67-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and microbial receptors. The compound exhibits significant antimicrobial properties, particularly against biofilm-forming bacteria like Streptococcus mutans, a major contributor to dental caries.

Antimicrobial Activity

Recent studies have demonstrated that this compound effectively inhibits biofilm formation in S. mutans. A study employing an in vitro cariogenic biofilm model revealed the following findings:

- Inhibition Rates : The compound showed a dose-dependent reduction in biofilm thickness and exopolysaccharide (EPS) production:

Case Study: In Vitro Efficacy Against S. mutans

A detailed investigation into the antimicrobial effects of this compound included various assays:

- Disc Diffusion Method : Demonstrated susceptibility of different S. mutans strains to the compound.

- Crystal Violet Staining Assay : Used to quantify biofilm formation, showing significant reductions in biofilm biomass.

- Microscopy Analysis : Optical and FE-SEM analyses confirmed reduced biofilm thickness compared to untreated controls .

Potential Therapeutic Applications

Given its antimicrobial properties, this compound holds promise for several therapeutic applications:

- Dental Care Products : As a potential ingredient in mouthwashes or dental treatments aimed at reducing plaque formation.

- Antimicrobial Agents : Its efficacy against pathogenic bacteria suggests potential use in developing new antibiotics or preservatives for food products.

- Research Tool : Utilized in studies related to enzyme interactions and protein modifications due to its reactivity .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | Lacks O-Methyloxime group | Moderate antimicrobial properties |

| 3-Hydroxy-4-methoxybenzaldehyde | Positional isomer | Lower activity against S. mutans |

| Vanillin | Parent compound | Known flavoring agent, less active |

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime?

Methodological Answer: The compound can be synthesized via condensation of 4-hydroxy-3-methoxybenzaldehyde with O-methylhydroxylamine. A typical procedure involves:

- Reagents : Hydroxylamine hydrochloride, O-methylhydroxylamine, and a base (e.g., pyridine or sodium acetate).

- Conditions : Stirring in ethanol/water at 60–80°C for 4–6 hours under reflux.

- Purification : Recrystallization using ethanol or column chromatography for higher purity .

| Parameter | Details |

|---|---|

| Starting Material | 4-Hydroxy-3-methoxybenzaldehyde |

| Nucleophile | O-Methylhydroxylamine |

| Solvent | Ethanol/water (1:1) |

| Reaction Time | 4–6 hours |

| Yield | 60–75% (recrystallized) |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : To confirm the oxime moiety (δ 8.2–8.5 ppm for the imine proton) and methoxy group (δ 3.8–3.9 ppm) .

- X-ray Crystallography : For resolving tautomeric forms (e.g., syn/anti isomers) and crystal packing. SHELX programs are widely used for refinement .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (181.19 g/mol) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents.

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel .

Advanced Research Questions

Q. What challenges arise during crystallographic analysis of this compound, and how are they addressed?

Methodological Answer: Challenges include:

- Crystal Twinning : Common due to flexible oxime groups. Mitigated by slow evaporation in polar solvents (e.g., methanol/water).

- Data Collection : Use low-temperature (100 K) settings on a Bruker SMART CCD diffractometer to minimize thermal motion.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding network analysis. Example refinement metrics: R1 < 0.05, wR2 < 0.12 .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

Methodological Answer:

- Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the benzene ring to enhance antimicrobial potency.

- Assay Design :

- Anticancer : MTT assay on HeLa cells with IC50 determination.

- Antioxidant : DPPH radical scavenging assay (IC50 compared to ascorbic acid) .

| Bioactivity | Assay Type | Key Parameters |

|---|---|---|

| Antimicrobial | Agar diffusion | Zone of inhibition (mm) |

| Cytotoxicity | MTT assay | IC50 (µM) |

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Methodological Answer: Discrepancies may arise from tautomerism (syn vs. anti oxime) or solvent effects. Strategies:

- Variable Temperature NMR : To observe tautomeric equilibria (e.g., coalescence temperature analysis).

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What computational tools predict regioselectivity in substitution reactions involving this compound?

Methodological Answer:

- DFT Calculations : Gaussian 16 with M06-2X functional to model reaction pathways (e.g., bromination at ortho vs. para positions).

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions prone to electrophilic attack .

Q. How to design stability studies under varying experimental conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N2 atmosphere).

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.